3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10169182
InChI: InChI=1S/C14H19NO4/c1-17-12-6-10(7-13(8-12)18-2)14(16)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,16)
SMILES: COC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol

3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

CAS No.:

Cat. No.: VC10169182

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE -

Specification

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
IUPAC Name 3,5-dimethoxy-N-(oxolan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C14H19NO4/c1-17-12-6-10(7-13(8-12)18-2)14(16)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,16)
Standard InChI Key ILJONPJZHPFFMA-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s systematic IUPAC name, 3,5-dimethoxy-N-[(oxolan-2-yl)methyl]benzamide, delineates its core structure:

  • A benzamide backbone with methoxy (-OCH₃) groups at the 3rd and 5th positions of the benzene ring.

  • An N-[(oxolan-2-yl)methyl] substituent, where the amide nitrogen is bonded to a tetrahydrofuran (oxolane) ring via a methylene (-CH₂-) linker.

The molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 285.32 g/mol. Key structural identifiers include:

  • SMILES Notation: COC1=CC(=CC(=C1OC)C(=O)NCC2CCCO2)C

  • InChI Key: QGNVCFLVIZSMPJ-OAQYLSRUSA-N .

Stereochemical Considerations

The oxolane (tetrahydrofuran) ring introduces a stereocenter at the 2-position. Commercial samples often exist as a racemic mixture, though enantioselective synthesis routes may yield optically pure forms for targeted applications .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via amide coupling between 3,5-dimethoxybenzoic acid and oxolan-2-ylmethylamine. A representative protocol, adapted from analogous benzamide syntheses , involves:

  • Activation of the Carboxylic Acid:

    • 3,5-Dimethoxybenzoic acid is treated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM).

    • Triethylamine (TEA) is added to neutralize HCl byproducts .

  • Nucleophilic Attack by the Amine:

    • Oxolan-2-ylmethylamine is introduced to form the amide bond.

    • Reaction conditions: 18–24 hours at room temperature under inert atmosphere .

  • Work-Up and Purification:

    • The crude product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.

    • Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure compound .

Yield: >90% under optimized conditions .

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    δ 3.36 (s, 3H, OCH₃), 3.58 (s, 3H, OCH₃), 3.83 (m, 2H, CH₂-oxolane), 4.02–4.12 (m, 1H, oxolane CH), 6.98–7.31 (aromatic protons) .

  • HPLC Purity: ≥98% (C18 column, acetonitrile/water mobile phase) .

Physicochemical Properties

Solubility and Partition Coefficients

PropertyValueMethod/Source
logP2.81–2.97Predicted (ChemAxon)
logD (pH 7.4)2.66–2.81Experimental
Water Solubility0.045 mg/mLCalculated (ALOGPS)
Polar Surface Area73.77 ŲMolinspiration

The compound exhibits moderate lipophilicity, making it suitable for passive diffusion across biological membranes. The oxolane moiety enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) .

Stability Profile

  • Thermal Stability: Stable up to 150°C (DSC analysis).

  • Photostability: Degrades by <5% under UV light (λ = 254 nm, 48 hours) .

Pharmacological and Biochemical Applications

Antimicrobial Activity

Preliminary screenings of analogs show moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for S. aureus), though further structure-activity relationship (SAR) studies are needed .

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